

# Application Notes and Protocols for Catalytic Asymmetric Aziridination of Olefins

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## Compound of Interest

Compound Name: Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

Cat. No.: B041211

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## Introduction

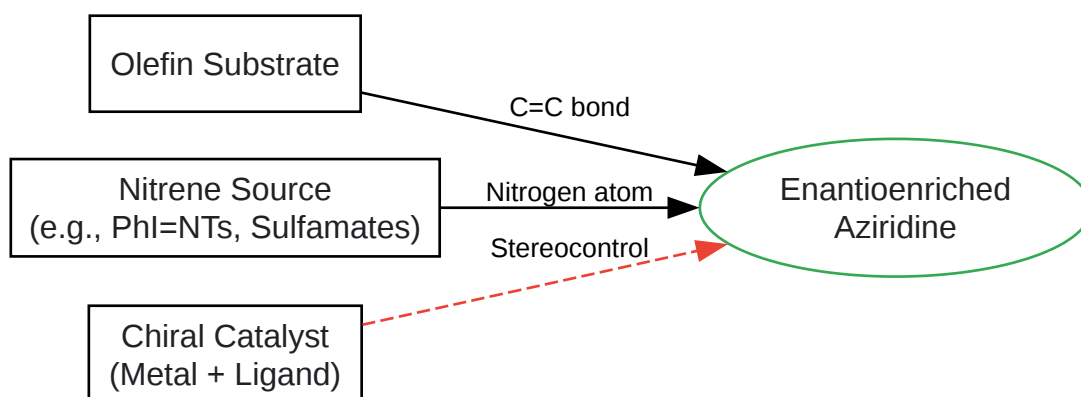
Catalytic asymmetric aziridination of olefins is a powerful and atom-economical method for the synthesis of chiral aziridines. These three-membered nitrogen-containing heterocycles are highly valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.[1][2] Their inherent ring strain allows for stereospecific ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds.[3] This document provides detailed application notes and protocols for several key catalytic systems used in the asymmetric aziridination of olefins.

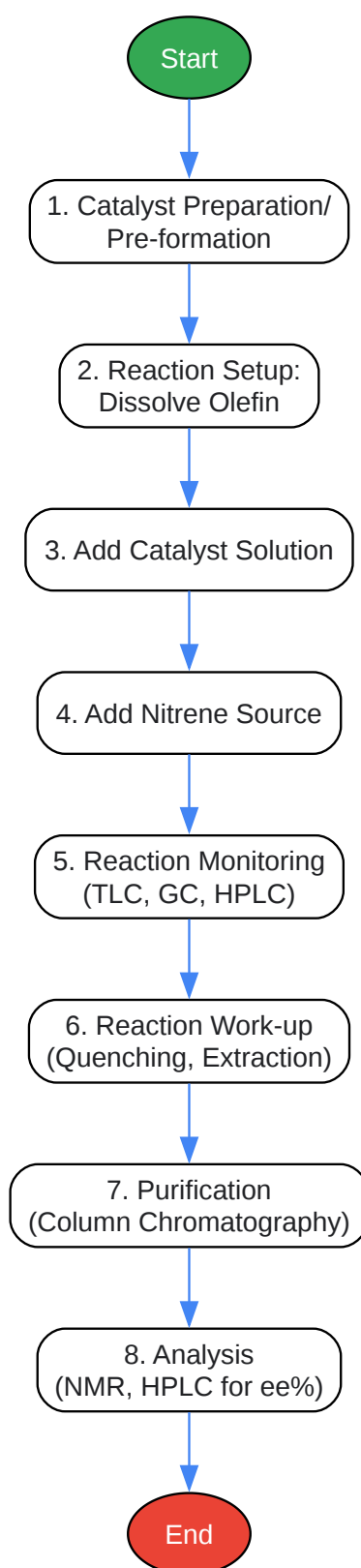
## Core Concepts and Reaction Pathway

The fundamental principle of catalytic asymmetric aziridination involves the transfer of a nitrene or nitrenoid group to an olefin in the presence of a chiral catalyst. The catalyst creates a chiral environment that directs the approach of the nitrene source to one of the two enantiotopic faces of the olefin, resulting in the formation of one enantiomer of the aziridine product in excess.

A variety of transition metals, including copper, rhodium, manganese, and iron, have been successfully employed as catalysts for this transformation.[3][4] The choice of metal, chiral

ligand, and nitrene source is crucial for achieving high yields and enantioselectivities.





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## References

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